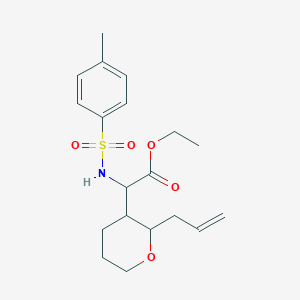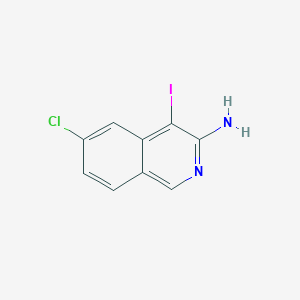
6-Chloro-4-iodoisoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-iodoisoquinolin-3-amine is a heterocyclic organic compound with the molecular formula C9H6ClIN2 It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodoisoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives. For instance, 6-chloroisoquinoline can be iodinated using iodine and a suitable oxidizing agent to yield 6-Chloro-4-iodoisoquinoline. This intermediate can then be converted to this compound through amination reactions using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-4-iodoisoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide, potassium carbonate, and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Applications De Recherche Scientifique
6-Chloro-4-iodoisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-iodoisoquinolin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Chloroisoquinoline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodoisoquinoline: Lacks the chlorine atom, affecting its chemical reactivity and biological activity.
6-Bromo-4-iodoisoquinolin-3-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications
Uniqueness: 6-Chloro-4-iodoisoquinolin-3-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H6ClIN2 |
|---|---|
Poids moléculaire |
304.51 g/mol |
Nom IUPAC |
6-chloro-4-iodoisoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13) |
Clé InChI |
PEEKPDCMZCVOMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C(=C2C=C1Cl)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



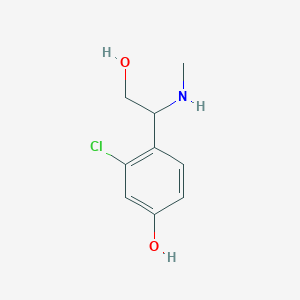
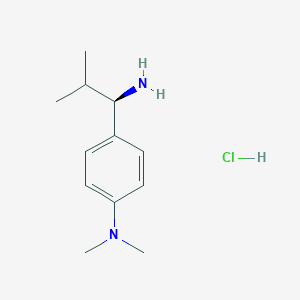
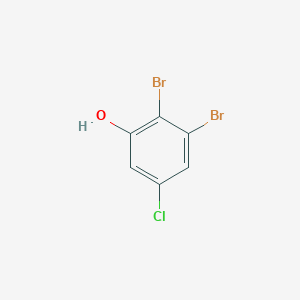
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)


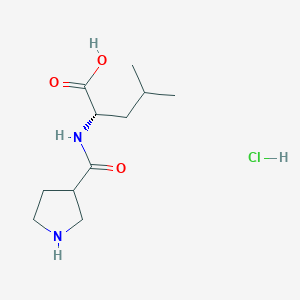
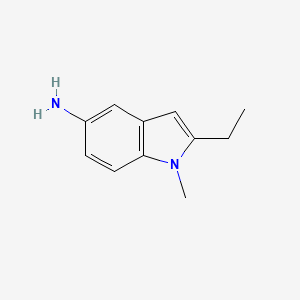
![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
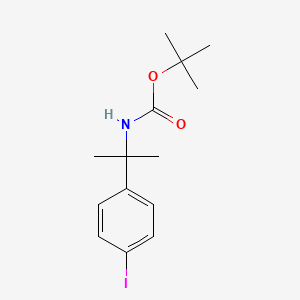
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide](/img/structure/B13034505.png)
